REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]1[CH2:8][CH:7]2[O:9][CH:6]2[CH2:5][CH2:4]1.O.S(=O)(=O)(O)[OH:12]>CC(C)=O>[OH:9][CH:6]1[CH2:5][CH2:4][CH:3]([CH:2]=[CH2:1])[CH2:8][CH:7]1[OH:12]
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Name
|
|
Quantity
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15.9 g
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Type
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reactant
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Smiles
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C=CC1CCC2C(C1)O2
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Name
|
|
Quantity
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40 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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40 μL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a two-neck flask (100 ml) were fed
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Type
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CUSTOM
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Details
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After complete reaction
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Type
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EXTRACTION
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Details
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an object compound was extracted with each 60 ml of diethylether four times
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Type
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WASH
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Details
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was washed with saturated salt solution
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried with sodium sulfate
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Type
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CUSTOM
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Details
|
The solvent was evaporated
|
Name
|
|
Type
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product
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Smiles
|
OC1C(CC(CC1)C=C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |